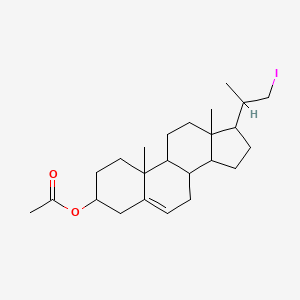

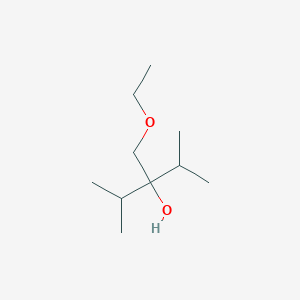

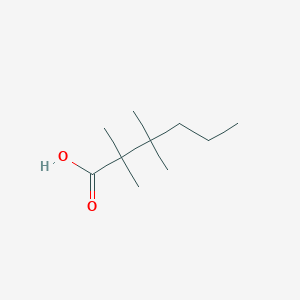

![molecular formula C27H37Cl2NO5 B12288420 2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B12288420.png)

2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R)-2-[[6-[2-[(2,6-Dichlorbenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol ist eine komplexe organische Verbindung mit großem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre komplizierte Struktur aus, die mehrere funktionelle Gruppen wie Amino-, Ether- und Benzodioxin-Einheiten umfasst. Ihre einzigartigen chemischen Eigenschaften machen sie zu einem interessanten Objekt in der synthetischen Chemie, Pharmakologie und Materialwissenschaft.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (1R)-2-[[6-[2-[(2,6-Dichlorbenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Benzodioxin-Kerns, gefolgt von der Einführung der Amino- und Ether-Funktionalitäten. Wichtige Schritte sind:

Bildung des Benzodioxin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen.

Aminierung: Die Aminogruppe wird durch reduktive Aminierung oder nukleophile Substitution eingeführt, abhängig vom jeweiligen Syntheseweg.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann optimierte Versionen der Laborsynthese umfassen, mit Schwerpunkt auf Skalierbarkeit, Ausbeute und Wirtschaftlichkeit. Techniken wie die kontinuierliche Flusschemie und katalytische Prozesse werden häufig eingesetzt, um die Effizienz zu verbessern und den Abfall zu reduzieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(1R)-2-[[6-[2-[(2,6-Dichlorbenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide oder hydroxylierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Amine oder Alkohole umwandeln, abhängig von den Bedingungen.

Substitution: Nukleophile und elektrophile Substitutionsreaktionen können die funktionellen Gruppen modifizieren, was zu einer Vielzahl von Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und verschiedene Nucleophile werden unter geeigneten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine große Bandbreite an funktionalisierten Verbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (1R)-2-[[6-[2-[(2,6-Dichlorbenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Synthesewege und die Entwicklung neuartiger Materialien.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihre potenziellen Wechselwirkungen mit biologischen Makromolekülen untersucht. Ihre Fähigkeit, Wasserstoffbrückenbindungen zu bilden und an verschiedenen biochemischen Reaktionen teilzunehmen, macht sie zu einem wertvollen Werkzeug zur Untersuchung biologischer Systeme.

Medizin

Pharmakologisch wird (1R)-2-[[6-[2-[(2,6-Dichlorbenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol auf seine potenziellen therapeutischen Wirkungen untersucht. Seine Wechselwirkungen mit spezifischen molekularen Zielstrukturen könnten zur Entwicklung neuer Medikamente für verschiedene Krankheiten führen.

Industrie

In der Industrie wird diese Verbindung bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt. Ihre chemische Stabilität und Reaktivität machen sie für verschiedene industrielle Anwendungen geeignet.

Wirkmechanismus

Der Wirkmechanismus von (1R)-2-[[6-[2-[(2,6-Dichlorbenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren oder anderen Proteinen modulieren und so zu verschiedenen biologischen Wirkungen führen. Die Fähigkeit der Verbindung, Wasserstoffbrückenbindungen zu bilden und an hydrophoben Wechselwirkungen teilzunehmen, ist für ihre Aktivität entscheidend.

Wirkmechanismus

The mechanism of action of (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions is crucial for its activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(1R)-2-[[6-[2-[(2,6-Dichlorbenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol: weist Ähnlichkeiten mit anderen Benzodioxinderivaten und Verbindungen auf, die Amino- und Ether-Funktionalitäten enthalten.

1,2-Cyclohexandicarbonsäurediisononylester: Eine weitere Verbindung mit komplexen funktionellen Gruppen, die in verschiedenen Anwendungen eingesetzt wird.

Einzigartigkeit

Die Einzigartigkeit von (1R)-2-[[6-[2-[(2,6-Dichlorbenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol liegt in seiner spezifischen Kombination funktioneller Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.

Eigenschaften

IUPAC Name |

2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37Cl2NO5/c1-27(2)34-18-21-16-20(10-11-26(21)35-27)25(31)17-30-12-5-3-4-6-13-32-14-15-33-19-22-23(28)8-7-9-24(22)29/h7-11,16,25,30-31H,3-6,12-15,17-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOCWBVFWIFQCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C(CNCCCCCCOCCOCC3=C(C=CC=C3Cl)Cl)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37Cl2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

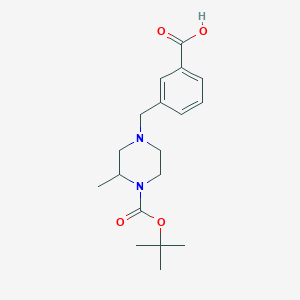

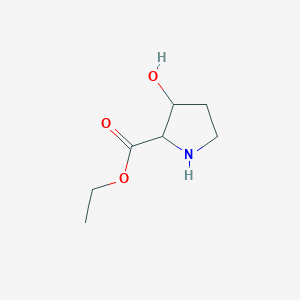

![5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol](/img/structure/B12288346.png)

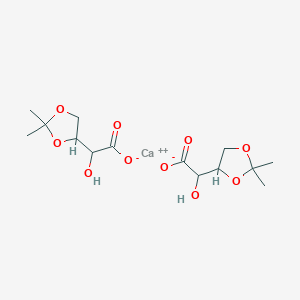

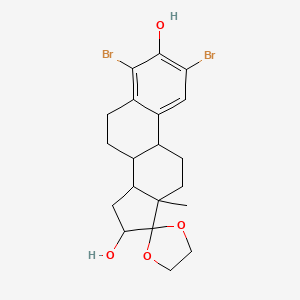

![Ethyl 2-[[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetate](/img/structure/B12288351.png)

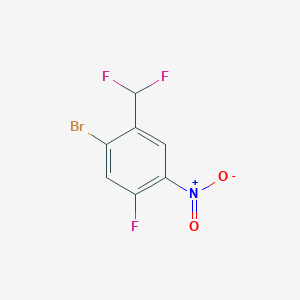

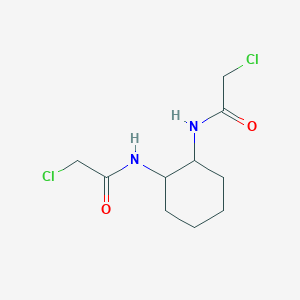

![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288383.png)

![6-Ethynylbenzo[d]oxazol-2(3H)-one](/img/structure/B12288407.png)